Methyldiphenylphosphine oxide
Overview
Description
Methyldiphenylphosphine oxide is an organic compound with the chemical formula C₁₃H₁₃OP. It is a white crystalline powder with a molecular weight of 216.22 g/mol . This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Methyldiphenylphosphine oxide, a type of aminophosphine oxide (AmPO), is primarily involved in catalytic organic reactions . It serves as an exciting ligand system for the coordination chemistry of actinides .
Mode of Action
The compound interacts with its targets through its highly basic ‘P=O’ groups . These groups favor smooth and unexpected behavior, making the compound flexible and adaptable in various chemical reactions .
Biochemical Pathways
This compound is involved in several catalytic organic reactions, including the enantioselective opening of meso-epoxides, addition of silyl enol ethers, and allylation with allyltributylstannane . These reactions demonstrate the diverse properties of AmPOs and their metal complexes, depending on the basicity of the phosphoryl group, and the nature of the substituents on the pentavalent tetracoordinate phosphorus atom and metal .
Result of Action
The result of this compound’s action is primarily observed in the changes it induces in organic reactions. For instance, it can facilitate the enantioselective opening of meso-epoxides, addition of silyl enol ethers, and allylation with allyltributylstannane . These changes can significantly influence the outcomes of the reactions in which the compound is involved.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the basicity of the phosphoryl group and the nature of the substituents on the pentavalent tetracoordinate phosphorus atom and metal can affect the compound’s behavior
Biochemical Analysis
Biochemical Properties
Methyldiphenylphosphine oxide plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes and proteins, forming complexes that can influence catalytic activities. For instance, it forms coordination complexes with metals such as molybdenum and cobalt, which are crucial in various enzymatic reactions . The nature of these interactions often involves the formation of stable complexes that can alter the reactivity and specificity of the enzymes involved.
Cellular Effects
This compound has been observed to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to changes in metabolic flux and the regulation of gene expression. These effects are crucial in understanding how this compound can be used in therapeutic and industrial applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with metal ions is a key aspect of its mechanism of action. These complexes can modulate the activity of enzymes, leading to changes in biochemical pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to considerIn vitro and in vivo studies have indicated that the compound can have lasting impacts on cellular processes, depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzymatic activity or modulating metabolic pathways. At higher doses, toxic or adverse effects can occur, including enzyme inhibition and disruption of cellular functions. These threshold effects are crucial for determining the safe and effective use of this compound in various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolism. Understanding these pathways is key to harnessing the potential of this compound in biochemical applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The transport and distribution mechanisms are important for understanding how this compound exerts its effects at the cellular level .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The localization of this compound is crucial for its activity and function in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyldiphenylphosphine oxide can be synthesized through several methods. One common method involves the reaction of diphenylphosphine with methyl iodide in the presence of a base such as sodium hydride . The reaction proceeds as follows:
(C6H5)2PH+CH3I→(C6H5)2PCH3+HI
The resulting diphenylmethylphosphine is then oxidized using hydrogen peroxide to form this compound .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: Methyldiphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form phosphine oxides with higher oxidation states.
Reduction: It can be reduced back to diphenylmethylphosphine using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is used as a reducing agent.
Substitution: Various halides and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Diphenylmethylphosphine.
Substitution: Substituted phosphine oxides with different functional groups.
Scientific Research Applications
Methyldiphenylphosphine oxide has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Diphenylphosphine oxide
- Triphenylphosphine oxide
- Methylphenylphosphine oxide
Properties
IUPAC Name |
[methyl(phenyl)phosphoryl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13OP/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGCITODQASXKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175556 | |
Record name | Phosphine oxide, diphenylmethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2129-89-7 | |
Record name | Methyldiphenylphosphine oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2129-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphine oxide, diphenylmethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002129897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyldiphenylphosphine oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407134 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphine oxide, diphenylmethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyldiphenylphosphine oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.679 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Methyldiphenylphosphine oxide (MDPPO) has the molecular formula C13H13OP and a molecular weight of 216.23 g/mol. Key spectroscopic data includes:
- Infrared Spectroscopy (IR): Characteristic peaks for P=O and aromatic C-H stretches. []
- Nuclear Magnetic Resonance (NMR):
A: this compound exhibits solubility in a range of solvents, including: benzene, toluene, ethylbenzene, xylene isomers (o-xylene, m-xylene, p-xylene), ethyl acetate, and binary solvent mixtures like acetone/n-hexane and benzene/ethyl acetate. []
A: While specific dissolution rate studies aren't detailed in the provided abstracts, the solubility of this compound has been experimentally determined in various solvents. This information is crucial for understanding its behavior in different reaction media and can indirectly provide insights into dissolution characteristics. []
A: While not a catalyst itself, this compound is utilized as a reactant in manganese(I)-catalyzed alkenylation reactions with arylmethyl alcohols. These reactions offer a sustainable route to trans-alkenylphosphine oxides, with water and hydrogen gas as byproducts. []
A: Research has revealed the existence of multiple polymorphic forms of this compound. These forms were discovered through in-situ solid-state NMR techniques, highlighting the power of this method in polymorphism studies. [, ]
A: Yes, this compound has been incorporated into the backbone of poly(urethane-imide)s. This incorporation aims to enhance flame retardancy in the resulting polymers, showcasing its potential in developing safer materials. []
A: this compound acts as a ligand, coordinating to metal centers through its oxygen atom. This behavior is observed in its complexes with indium trihalides, where it forms both covalent and ionic species depending on the halide and phosphine oxide substituents. []
ANone: A variety of techniques are employed to study this compound, including:
- Spectroscopy: Infrared (IR) spectroscopy, 1H NMR, and 31P NMR are routinely used for structural characterization. [, , , ]
- Chromatography: High-performance liquid chromatography (HPLC) enables the separation and analysis of isomers. []
- Thermal Analysis: Differential scanning calorimetry (DSC) provides information on thermal properties like melting point and phase transitions. [, ]
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